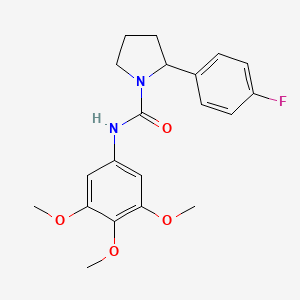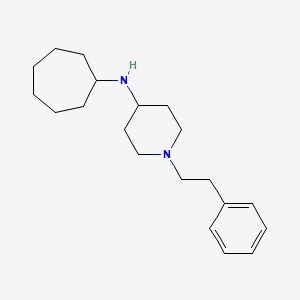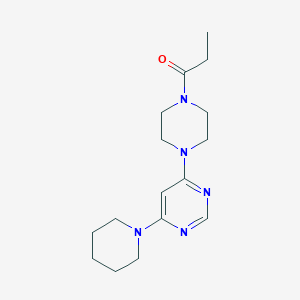
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as FTPP, is a synthetic compound that belongs to the family of phenylpiperidine derivatives. It is a potent and selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide involves its selective antagonism of dopamine D3 receptors. This results in the inhibition of dopamine-mediated signaling in the mesolimbic and mesocortical pathways, leading to a reduction in reward-seeking behavior and drug-seeking behavior. It has also been shown to have some affinity for dopamine D2 receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling, the reduction of reward-seeking behavior, and the attenuation of drug-seeking behavior. It has also been shown to have some antipsychotic effects, although its exact mechanism of action in this regard is not fully understood. Some studies have suggested that it may also have some neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide for lab experiments is its high affinity and selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, including:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.
2. Development of more efficient synthesis methods for this compound that can improve its solubility and reduce its cost.
3. Exploration of its potential neuroprotective effects and its mechanism of action in this regard.
4. Investigation of its potential effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
5. Development of more selective and potent dopamine D3 receptor antagonists based on the structure of this compound.
Méthodes De Synthèse
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine, which is subsequently reacted with pyrrolidine-1-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity and selectivity for dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and cognition, making them potential targets for the treatment of various disorders.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)22-20(24)23-10-4-5-16(23)13-6-8-14(21)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVDDOZNNDONLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)

![2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978379.png)
![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)

![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978394.png)
![1-[3-({[2-(4-isopropoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5978396.png)
![3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide](/img/structure/B5978401.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978407.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-5-carboxamide](/img/structure/B5978422.png)
![4-chloro-N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5978440.png)